

Spectroscopic Profile of 2-Chloro-4-(methylsulfonyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-(methylsulfonyl)aniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Chloro-4-(methylsulfonyl)aniline** (CAS No: 13244-35-4), a compound of interest in organic synthesis and pharmaceutical development. This document compiles available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its unambiguous identification and characterization. Detailed experimental protocols and logical workflows for spectral analysis are also presented.

Chemical Structure and Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₈ ClNO ₂ S	[1]
Molecular Weight	205.66 g/mol	[1]
Appearance	Pale purple to gray-brown crystalline powder	[1]
Melting Point	191-198 °C	[1]
Boiling Point	400.1±45.0 °C (Predicted)	[1]
CAS Number	13244-35-4	[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for **2-Chloro-4-(methylsulfonyl)aniline** are not readily available in the public domain, predicted ¹H and ¹³C NMR data provide valuable information for structural confirmation. These predictions are based on established chemical shift models and data from structurally similar compounds.

¹H NMR (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.8	d	1H	Ar-H (H-3)
~7.6	dd	1H	Ar-H (H-5)
~6.8	d	1H	Ar-H (H-6)
~4.5	br s	2H	-NH ₂
~3.1	s	3H	-SO ₂ CH ₃

¹³C NMR (Predicted)

Chemical Shift (δ , ppm)	Assignment
~148	C-1 (C-NH ₂)
~120	C-2 (C-Cl)
~118	C-3
~135	C-4 (C-SO ₂)
~128	C-5
~130	C-6
~45	-SO ₂ CH ₃

Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for **2-Chloro-4-(methylsulfonyl)aniline** based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium, Sharp (doublet)	N-H stretch (primary amine)
3100-3000	Medium	Aromatic C-H stretch
1620-1580	Medium-Strong	N-H bend (scissoring)
1600-1450	Medium-Strong	Aromatic C=C stretch
1350-1300	Strong	Asymmetric SO ₂ stretch
1160-1120	Strong	Symmetric SO ₂ stretch
850-750	Strong	C-H out-of-plane bend
750-700	Strong	C-Cl stretch

Mass Spectrometry (MS)

An experimental electron ionization (EI) mass spectrum for **2-Chloro-4-(methylsulfonyl)aniline** is available from the NIST WebBook.[\[2\]](#) The spectrum displays a clear molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
205/207	100/33	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
126	~60	[M - SO ₂ CH ₃] ⁺
90	~30	[M - SO ₂ CH ₃ - Cl] ⁺
79	~15	[SO ₂ CH ₃] ⁺

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **2-Chloro-4-(methylsulfonyl)aniline** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition: High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

- ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
- ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single peaks for each unique carbon atom. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Processing: The raw free induction decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of **2-Chloro-4-(methylsulfonyl)aniline** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty sample chamber is recorded first. The sample spectrum is then recorded, typically over a range of

4000 to 400 cm^{-1} , with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Data Processing: The final transmittance or absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

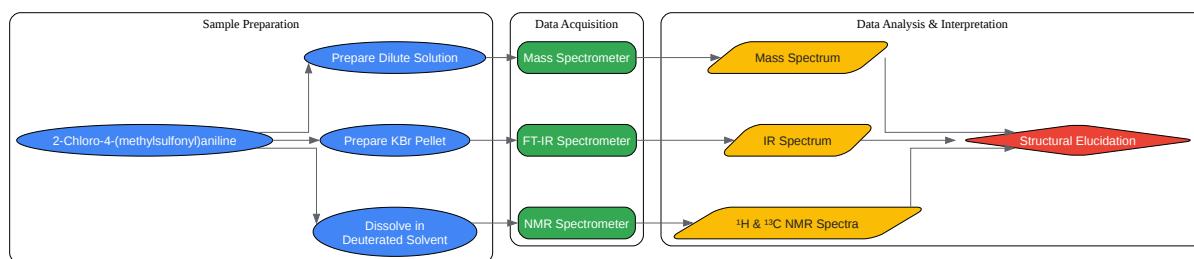
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other suitable detector measures the abundance of each ion, generating the mass spectrum.

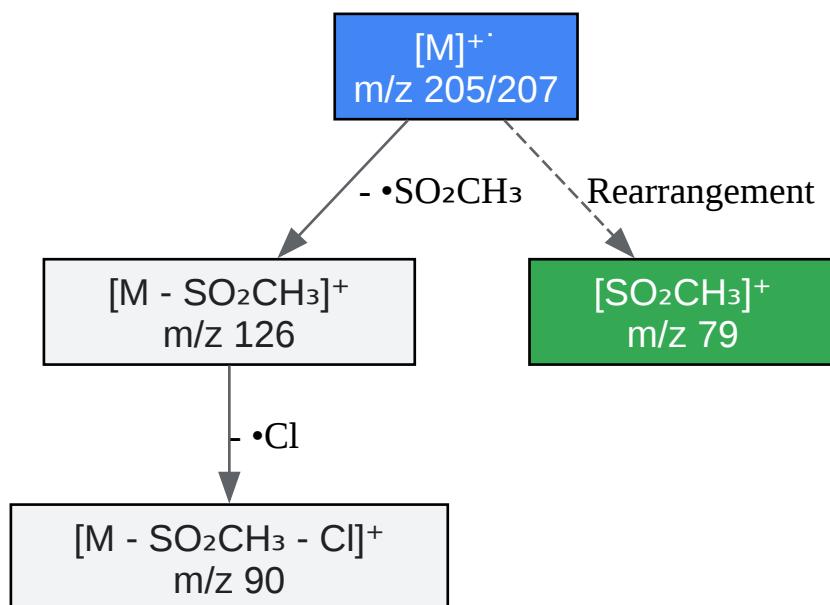
Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for spectroscopic analysis and data interpretation.



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Caption: General workflow for the spectroscopic analysis of **2-Chloro-4-(methylsulfonyl)aniline**.



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References

- 1. 2-CHLORO-4-(METHYLSULFONYL)ANILINE CAS#: 13244-35-4 [m.chemicalbook.com]
- 2. Benzenamine, 2-chloro-4-(methylsulfonyl)- [webbook.nist.gov]
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